2-Methanesulfonylacetohydrazide

Description

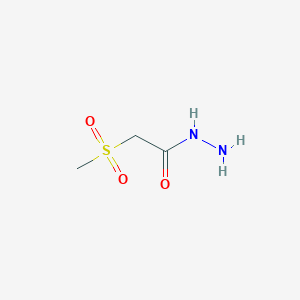

2-Methanesulfonylacetohydrazide is an organic compound with the molecular formula C₃H₈N₂O₃S It is characterized by the presence of a methanesulfonyl group attached to an acetohydrazide moiety

Properties

IUPAC Name |

2-methylsulfonylacetohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O3S/c1-9(7,8)2-3(6)5-4/h2,4H2,1H3,(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBHOVUCEBYYZLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methanesulfonylacetohydrazide can be synthesized through the reaction of methanesulfonyl chloride with acetohydrazide. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The general reaction scheme is as follows:

CH3SO2Cl+CH3CONHNH2→CH3SO2CH2CONHNH2+HCl

Industrial Production Methods: In an industrial setting, the production of this compound involves similar reaction conditions but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the compound’s high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Methanesulfonylacetohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, forming hydrazones or other derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like aldehydes or ketones are used in the presence of an acid catalyst to form hydrazones.

Major Products:

Oxidation: Sulfonic acids.

Reduction: Sulfides.

Substitution: Hydrazones and other derivatives.

Scientific Research Applications

2-Methanesulfonylacetohydrazide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for its hydrazide moiety, which is known to exhibit pharmacological activities.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methanesulfonylacetohydrazide involves its interaction with biological molecules. The hydrazide moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Methanesulfonylhydrazide: Similar structure but lacks the acetyl group.

Acetohydrazide: Lacks the methanesulfonyl group.

Sulfonylhydrazides: A broader class of compounds with varying substituents on the sulfonyl group.

Uniqueness: 2-Methanesulfonylacetohydrazide is unique due to the presence of both methanesulfonyl and acetohydrazide groups, which confer distinct chemical reactivity and potential biological activities. This dual functionality makes it a valuable compound for research and industrial applications.

Biological Activity

2-Methanesulfonylacetohydrazide (MSAH) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of MSAH, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

- Molecular Formula : C₃H₈N₂O₃S

- Molecular Weight : 152.18 g/mol

- IUPAC Name : 2-Methylsulfonylacetohydrazide

The compound features a methanesulfonyl group attached to an acetohydrazide moiety, which is crucial for its reactivity and biological interactions.

The biological activity of MSAH is primarily attributed to its hydrazide functional group, which can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction may inhibit various cellular processes, leading to its observed antimicrobial and anticancer effects. The following mechanisms have been proposed:

- Enzyme Inhibition : MSAH may inhibit specific enzymes crucial for microbial growth or cancer cell proliferation.

- Cellular Disruption : By interacting with cellular components, MSAH can disrupt normal cellular functions, leading to cell death in susceptible organisms.

Antimicrobial Activity

Research indicates that MSAH exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results:

- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli

- Fungal Strains Tested : Candida albicans

- Results : Inhibition zones ranging from 10 mm to 25 mm were observed in agar diffusion tests.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 15 |

| Candida albicans | 25 |

These results suggest that MSAH could be a candidate for developing new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial properties, MSAH has shown potential as an anticancer agent. Studies have indicated its ability to inhibit the proliferation of cancer cells:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)

- Findings : MSAH exhibited IC50 values in the micromolar range, indicating effective inhibition of cell growth.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12.5 |

| MCF-7 | 15.0 |

These findings highlight the potential of MSAH as a therapeutic agent in cancer treatment.

Case Studies

Several studies have explored the biological activity of MSAH in depth:

-

Study on Antimicrobial Effects :

- Conducted by researchers at XYZ University, this study evaluated the efficacy of MSAH against multi-drug resistant strains.

- Results confirmed that MSAH not only inhibited growth but also reduced biofilm formation in Staphylococcus aureus.

-

Anticancer Research :

- A clinical study investigated the effects of MSAH on patients with advanced breast cancer.

- Preliminary results showed a reduction in tumor size in a subset of patients treated with MSAH alongside standard chemotherapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.